N-(1-ethyl-1H-benzimidazol-5-yl)-2-fluorobenzamide
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Overview
Description
N-(1-ethyl-1H-benzimidazol-5-yl)-2-fluorobenzamide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzimidazole core with an ethyl group at the 1-position and a fluorobenzamide moiety at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-1H-benzimidazol-5-yl)-2-fluorobenzamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Ethylation: The benzimidazole core is then ethylated at the 1-position using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Amidation: The final step involves the introduction of the 2-fluorobenzamide moiety. This can be achieved by reacting the ethylated benzimidazole with 2-fluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-1H-benzimidazol-5-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced, particularly at the amide bond, under reducing conditions.
Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-(1-ethyl-1H-benzimidazol-5-yl)-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzimidazoles.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N-(1-ethyl-1H-benzimidazol-5-yl)-2-fluorobenzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. Benzimidazoles are known to bind to tubulin, inhibiting its polymerization and thus disrupting microtubule function. This can lead to cell cycle arrest and apoptosis in cancer cells. The fluorobenzamide moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-1H-benzimidazol-5-yl)benzamide
- N-(1-ethyl-1H-benzimidazol-5-yl)butanamide
- N-(4-chloro-1H-benzimidazol-5-yl)acetamide
Uniqueness
N-(1-ethyl-1H-benzimidazol-5-yl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of compounds, making this particular compound potentially more effective in its applications compared to its non-fluorinated counterparts.
Properties
IUPAC Name |
N-(1-ethylbenzimidazol-5-yl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-2-20-10-18-14-9-11(7-8-15(14)20)19-16(21)12-5-3-4-6-13(12)17/h3-10H,2H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRQRISEJWJLJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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